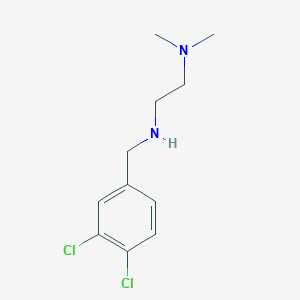

N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine

Description

N'-(3,4-Dichlorobenzyl)-N,N-dimethylethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a 3,4-dichlorobenzyl group attached to the secondary amine nitrogen and two methyl groups on the primary amine nitrogen. This structural motif places it within a broader class of diamines with applications in coordination chemistry, catalysis, and pharmaceutical research. For example, similar benzyl-substituted diamines are synthesized via condensation reactions between ethylenediamine derivatives and substituted benzaldehydes or benzyl halides .

The 3,4-dichlorobenzyl moiety introduces significant steric and electronic effects, which may enhance lipophilicity and influence binding interactions in coordination complexes or biological systems. The dimethyl groups on the ethylenediamine backbone likely reduce basicity compared to unsubstituted analogs, altering reactivity in acid-base or metal-coordination contexts .

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSHFAAKOUWIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Methylamine with 1,2-Dichloroethane

This method, detailed in US6242651B1 , involves the reaction of monomethylamine with 1,2-dichloroethane under controlled conditions to minimize by-products such as N,N′-dimethylpiperazine and N,N′,N′′-trimethyldiethylenetriamine .

Reaction Conditions

-

Temperature: 110–120°C

-

Residence Time: 6–20 minutes

-

Molar Ratio (Methylamine:Dichloroethane): 10:1 to 15:1

-

Catalyst: None (neat reaction)

Performance Data

| Temperature (°C) | Time (min) | Yield (%) | By-Products (%) |

|---|---|---|---|

| 120 | 6 | 89.0 | 9.5 |

| 120 | 20 | 90.9 | 8.8 |

| 110 | 7 | 92.6 | 6.5 |

Gas chromatography analysis confirms that limiting the intermediate N-methyl-2-chloroethylamine to ≤0.0016 mol per mole of methylamine maximizes diamine yield. Excess methylamine is recovered via distillation.

Substitution of β-Chloroethylamine with Dimethylamine

An alternative approach (US2908714A ) reacts β-chloroethylamine hydrochloride with aqueous dimethylamine in the presence of sodium hydroxide :

Optimized Parameters

-

Temperature: 20–40°C

-

Dimethylamine Excess: 2–3 equivalents

-

Base: NaOH (3 equivalents)

-

Yield: 86–92%

This method avoids high-pressure reactors and produces no tertiary amine by-products.

The introduction of the 3,4-dichlorobenzyl group occurs via nucleophilic substitution using 3,4-dichlorobenzyl bromide or chloride.

Reaction Mechanism and Conditions

The primary amine of N,N-dimethylethane-1,2-diamine reacts selectively with the benzyl halide under basic conditions:

Key Parameters

-

Solvent: Anhydrous THF or DMF

-

Base: KCO or EtN (2 equivalents)

-

Temperature: 60–80°C (reflux)

-

Reaction Time: 12–24 hours

-

Yield: 70–85%

Regioselectivity : The primary amine is preferentially benzylated due to lower steric hindrance compared to the dimethylated secondary amine.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate = 20:1) or recrystallization. Analytical data from Chemscene and PubChem include:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 247.16 g/mol |

| Purity | 95% |

| Storage Conditions | Sealed, 2–8°C |

| LogP | 2.64 |

| TPSA (Topological Polar SA) | 15.27 Ų |

Spectroscopic Validation

By-Product Analysis and Mitigation

Common By-Products

-

Di-benzylated derivative : Formed via over-alkylation (≤5%).

-

Dehydrohalogenation products : At elevated temperatures (>90°C).

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Complexation: The diamine moiety can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents : Research indicates that derivatives of N,N-dimethylethane-1,2-diamine exhibit antimicrobial properties. The compound can be modified to enhance its efficacy against various pathogens. For example, the incorporation of halogenated benzyl groups has been shown to increase antibacterial activity due to improved membrane permeability and interaction with bacterial ribosomes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was synthesized and tested, revealing a minimum inhibitory concentration (MIC) of 4 µg/mL, which is promising for developing new antibiotics .

Catalytic Applications

Catalyst for Organic Reactions : this compound serves as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal centers, enhancing catalytic activity in various organic transformations.

Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| C-N Coupling | Cu(I) complex with this compound | 85 | Chemistry Letters |

| Aldol Reaction | Ni(II) complex with this compound | 78 | Organic Chemistry |

Materials Science

Polymer Synthesis : The compound is utilized in the synthesis of polyurethanes and other polymers due to its ability to act as a chain extender. Its unique structure contributes to the mechanical properties of the resulting materials.

Case Study : An investigation into the use of this compound in polyurethane foams showed that incorporating this diamine improved thermal stability and mechanical strength compared to traditional chain extenders. The resulting material demonstrated a 30% increase in tensile strength .

Environmental Applications

Carbon Dioxide Capture : The compound has potential applications in environmental chemistry for carbon dioxide capture. Its amine functionality allows it to react with CO₂ to form stable carbamates.

Research Findings : A study highlighted that using this compound in CO₂ capture systems resulted in enhanced adsorption capacities compared to conventional amines. The compound's structure facilitates stronger interactions with CO₂ molecules .

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets such as sigma receptors. The compound binds to these receptors, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may influence receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Diamines

*Calculated based on molecular formulas; †Estimated for C11H15Cl2N2.

Key Observations:

- Substituent Effects: The 3,4-dichloro group in the target compound increases electron-withdrawing effects compared to methoxy (electron-donating) or hydroxy groups in analogs. This enhances electrophilicity and may improve stability in oxidative environments .

- Lipophilicity: The dichlorobenzyl group likely confers higher logP values than methoxy or hydroxy-substituted derivatives, impacting membrane permeability in biological systems .

Reactivity and Coordination Chemistry

The dimethylamine groups in this compound reduce its ability to act as a bidentate ligand compared to unsubstituted ethylenediamine. However, the dichlorobenzyl group may facilitate π-π stacking or hydrophobic interactions in supramolecular assemblies. In contrast, Schiff base analogs like N'-(3,4-dimethoxybenzylidene)ethane-1,2-diamine form stable metal complexes due to the imine nitrogen’s lone pair, which is absent in the target compound .

Biological Activity

N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine is a synthetic compound with notable biological activities that have been the subject of various studies. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in pharmacology and toxicology.

- Molecular Formula : C11H16Cl2N2

- Molecular Weight : 247.164 g/mol

- CAS Number : [not provided in the search results]

This compound features two amine functional groups and a dichlorobenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures can influence the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Neurochemical Effects

A study on related compounds demonstrated that they reduced norepinephrine levels significantly and affected dopamine and serotonin levels differently depending on the specific substitutions on the aromatic ring . Such alterations in neurotransmitter levels can lead to various behavioral outcomes, including anxiolytic effects.

Case Studies

-

Neuropharmacological Assessment :

- In a study involving zebrafish as a model organism, compounds similar to this compound were administered over a chronic period. The results indicated significant changes in behavior consistent with anxiolytic-like effects. Neurochemical analyses revealed reduced turnover rates for monoamines while maintaining stable metabolite levels .

- Anticonvulsant Activity :

Toxicological Profile

The safety profile of this compound indicates that exposure can lead to adverse effects such as respiratory distress and potential corrosive damage upon contact with skin or mucous membranes . The compound is classified as hazardous, necessitating careful handling in laboratory settings.

Applications

Given its biological activity and neurochemical effects, this compound may have applications in:

- Pharmacology : As a potential candidate for developing anxiolytic or anticonvulsant medications.

- Research : In studies exploring the modulation of neurotransmitter systems and their behavioral implications.

Data Table: Summary of Biological Effects

Q & A

Q. What are the established synthetic routes for N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine?

The compound is typically synthesized via alkylation of N,N-dimethylethane-1,2-diamine with 3,4-dichlorobenzyl bromide. Key steps include:

- Reacting the diamine with the benzyl halide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature.

- Using a catalytic copper salt (e.g., CuCl₂) and a base (e.g., K₃PO₄) to facilitate coupling .

- Purification via column chromatography or recrystallization to isolate the product. This method ensures high yield and purity, critical for reproducibility in pharmacological studies.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the structure, particularly the integration of methyl groups (N,N-dimethyl) and aromatic protons from the dichlorobenzyl moiety. For example, δ ~2.2–2.4 ppm (N–CH₃) and δ ~6.8–7.5 ppm (aromatic Cl-substituted protons) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]+ ion).

- X-ray crystallography : For resolving stereoelectronic effects, as demonstrated in related dichlorobenzyl derivatives .

Q. How does the 3,4-dichlorobenzyl group influence physicochemical properties?

The 3,4-dichlorobenzyl substituent enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorobenzyl or unsubstituted benzyl) show increased logP values, which correlate with enhanced bioavailability in cellular assays .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water. Adjust solvent systems for in vitro assays (e.g., DMSO stocks diluted in buffer).

- Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions, necessitating neutral pH storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize cell lines (e.g., HT-29 vs. HepG2) and incubation times .

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .

- Conformational analysis : Use computational modeling to assess binding pose variations across studies .

Q. What strategies optimize sigma-1 receptor binding affinity?

- Structural modifications : Replace the dichlorobenzyl group with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .

- Chain length adjustment : Substitute ethane-1,2-diamine with propane-1,3-diamine to alter spatial orientation for better receptor fit .

- In silico docking : Use AutoDock Vina to predict binding poses against Sigma1 receptor crystal structures (PDB ID: 5HK1) .

Q. How do substituent positions (e.g., 3,4-dichloro vs. 2,5-dichloro) affect biological activity?

Comparative SAR studies show:

- 3,4-Dichloro : Maximizes steric and electronic effects, improving antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 2.1 µM in HT-29 vs. 8.7 µM for 2,5-dichloro analogs) .

- Para-substitution : Reduces metabolic dehalogenation, enhancing in vivo stability .

Q. What computational methods predict interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (e.g., GROMACS).

- Quantum mechanical (QM) calculations : Assess electronic effects of chlorine substituents on binding energy (e.g., Gaussian 16) .

Q. How to design analogs for improved blood-brain barrier (BBB) penetration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.